molecular formula C19H19N5S B2918599 N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine CAS No. 865660-36-2

N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine

Cat. No.: B2918599
CAS No.: 865660-36-2
M. Wt: 349.46
InChI Key: VNKRTAWEEGVYHJ-RCCKNPSSSA-N
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Description

N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine is a chemical compound of interest in scientific research. The core structure of this molecule includes a pyrimidinamine scaffold linked to a phenylpiperazine moiety via a methylidene bridge, suggesting potential for interaction with various biological targets. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, often investigated for their antitumor properties. Specifically, 4-(2-thienyl)pyrimidin-2-amine derivatives have been identified as key structural components in novel therapeutic agents . The phenylpiperazine group is a common pharmacophore known to contribute to binding affinity in central nervous system (CNS) targets. The specific research applications, biological activity, and mechanism of action for this particular compound require further investigation and verification by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-1-(4-phenylpiperazin-1-yl)-N-(4-thiophen-2-ylpyrimidin-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c1-2-5-16(6-3-1)24-12-10-23(11-13-24)15-21-19-20-9-8-17(22-19)18-7-4-14-25-18/h1-9,14-15H,10-13H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKRTAWEEGVYHJ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=NC2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=N/C2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 320.44 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thienyl and pyrimidinamine moieties may contribute to the compound's ability to modulate biological pathways.

Biological Activity

  • Anticancer Properties :
    • Several studies have demonstrated that pyrimidine derivatives exhibit anticancer activity. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
    • A study on thienopyrimidine derivatives indicated significant cytotoxic effects against breast cancer cells, suggesting a potential pathway for this compound in cancer therapy .
  • Antimicrobial Activity :
    • Compounds containing thienyl and piperazine groups have been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .
  • Neuropharmacological Effects :
    • The piperazine moiety is known for its psychoactive properties. Research suggests that derivatives can act on neurotransmitter systems, potentially providing anxiolytic or antidepressant effects. A related study showed that thienopyrimidine derivatives could modulate serotonin receptors, which are crucial in mood regulation .

Case Studies

  • Case Study 1 : A derivative of the compound was tested for its anticancer effects on human lung carcinoma cells (A549). Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity .
  • Case Study 2 : In a study evaluating antimicrobial efficacy, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Summary Table

Biological ActivityEffectivenessReference
AnticancerIC50 = 10 µM (A549)
AntimicrobialMIC = 32 µg/mL (S. aureus)
NeuropharmacologicalModulates serotonin receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidinamine Derivatives

Compound A: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-10-1)

  • Structure: Features a pyridinyl group at the 4-position and an aminophenyl substituent at the 2-position.
  • Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans) and significant antioxidant activity in DPPH assays .
  • Key Difference : Lacks the phenylpiperazine and thienyl groups, which may reduce its receptor-binding versatility compared to the target compound .

Compound B: 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine

  • Structure: Combines a thienopyrimidine core with morpholine and methylpiperazine substituents.
  • Key Difference: The thienopyrimidine core differs from the pyrimidinamine structure, altering electronic properties and target selectivity .

Ligands with Piperazine/Thienyl Motifs

Compound C: N-(2-Pyridinylmethyl)-N-[(E)-(4-[(2-pyridinylmethyl)imino]methylphenyl)methylidene]amine

  • Structure: A bis-bidentate ligand with pyridinylmethyl and iminomethylphenyl groups.
  • Properties : High thermostability (calculated via AM1 methods) due to conjugated π-systems and rigid backbone .
  • Key Difference : The absence of a pyrimidine ring and thienyl group limits its utility in mimicking nucleobase interactions, unlike the target compound .

Compound D: 4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol

  • Structure : Tetradentate ligand with hydroxyphenyl and imine groups.
  • Application: Used to synthesize cadmium oxide nanoparticles via thermal decomposition, highlighting its metal-chelating capacity .
  • Key Difference: The phenolic and hydroxyl groups contrast with the target compound’s phenylpiperazine and thienyl substituents, affecting solubility and redox behavior .

Pharmacological and Structural Insights

Parameter Target Compound Compound A Compound B
Core Structure Pyrimidinamine Pyrimidinamine Thienopyrimidine
Key Substituents 4-(2-thienyl), 2-(phenylpiperazinyl) 4-(3-pyridyl), 2-(aminophenyl) 4-Morpholinyl, 6-(piperazinyl)
Biological Activity Hypothesized receptor modulation Antimicrobial, antioxidant Kinase inhibition (implied)
Thermal Stability Not reported Moderate (decomposes >200°C) High (stable in synthesis)
Synthetic Yield Not reported 65–78% 40–60% (patent procedure)

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